molecular formula C15H12F3NO B12314916 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B12314916
M. Wt: 279.26 g/mol
InChI Key: BYRAZLKGXXGISI-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine is a benzoxazine derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry with significant therapeutic potential . This compound is built on a 3,4-dihydro-2H-1,4-benzoxazine core structure, which is a dihydro-benzoxazine, and features a 3-(trifluoromethyl)phenyl substituent at the 2-position . The trifluoromethyl group is a common motif in drug discovery due to its ability to enhance metabolic stability and membrane permeability. The 1,4-benzoxazine core is of high interest in pharmacological research. Structurally related compounds have been investigated for a range of therapeutic applications, including disorders of the central nervous system, neurodegenerative conditions like Alzheimer's disease, and as potential nootropic agents or cognition enhancers . Furthermore, the 1,4-benzoxazine scaffold has demonstrated promise in oncology research. Specific derivatives have been studied as anti-proliferative agents against various cancer cell lines and exhibit mechanisms related to antiangiogenic activity, which inhibits the formation of new blood vessels that tumors need to grow . Other research avenues for closely related benzoxazine compounds include their potential use in treating ischemic or atherosclerotic cardiovascular diseases and ophthalmic conditions . This product is provided exclusively for research purposes in these and other investigative areas. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)11-5-3-4-10(8-11)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14,19H,9H2

InChI Key

BYRAZLKGXXGISI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

One-Pot Mannich Reaction

In a representative procedure, 2-aminophenol reacts with 3-(trifluoromethyl)benzaldehyde and paraformaldehyde under solvent-free conditions. The reaction proceeds via imine formation, followed by cyclization to yield the benzoxazine ring. Typical conditions involve heating at 80–100°C for 6–12 hours, achieving yields of 65–78%.

Key Data:

Starting Material Conditions Yield Reference
2-Aminophenol, 3-(trifluoromethyl)benzaldehyde, paraformaldehyde 100°C, 8 h 72%

Two-Step Approach with Intermediate Isolation

To enhance purity, the amine and formaldehyde are first condensed to form an N-hydroxymethyl intermediate, which subsequently reacts with 3-(trifluoromethyl)phenol. This method reduces side products, yielding 80–85% after column chromatography.

Transition-Metal-Catalyzed Decarboxylative Cyclization

Recent advances utilize palladium or copper catalysts to construct the benzoxazine ring while introducing the trifluoromethyl group. This method is ideal for substrates with pre-installed vinyl or ethynyl groups.

Palladium-Catalyzed Intramolecular Cyclization

A Pd(OAc)₂-catalyzed reaction of N-benzoyl trifluoromethyl-benzoxazinones triggers decarboxylation, forming a zwitterionic intermediate. The amide oxygen nucleophile attacks the C1 position, yielding the tetra-substituted benzoxazine. Yields range from 68–92% under mild conditions (60°C, 12 h).

Example Protocol:

  • Substrate: 4-vinyl-4-(trifluoromethyl)-N-benzoyl benzoxazinone
  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Solvent: DMF, 60°C, 12 h
  • Yield: 85%

Copper-Mediated Trifluoromethylation

Copper(I) iodide facilitates the trifluoromethylation of alkenes adjacent to the benzoxazine core. Using Umemoto’s reagent (CF₃⁺ source), this method achieves regioselective CF₃ incorporation.

Reductive Cyclization of Nitro Precursors

Nitro groups serve as latent amines for benzoxazine formation. Reduction of nitro ethers with Fe/AcOH or Zn/NH₄Cl generates intermediates that cyclize under acidic conditions.

Fe/AcOH Reduction

Nitro ethers derived from 3-(trifluoromethyl)phenol and α-bromoesters are reduced to amines, which spontaneously cyclize. Yields are moderate (50–60%) due to competing side reactions.

Optimization Insight:

  • Substituting Zn/NH₄Cl for Fe/AcOH improves yields to 70% but requires longer reaction times.

Borane-Mediated Reduction of Oxazinones

Oxazinones are reduced to dihydrobenzoxazines using borane-tetrahydrofuran (BH₃-THF). This method is critical for introducing hydroxylalkyl side chains, which are later oxidized or functionalized.

Stepwise Reduction and Oxidation

  • Reduction: 3-Oxo-4-(trifluoromethylphenyl)benzoxazine is treated with BH₃-THF at 0°C, yielding the 3-hydroxy intermediate.
  • Oxidation: Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to a ketone, which is further functionalized.

Typical Yields:

  • Reduction: 90%
  • Oxidation: 75%

Solvent and Catalyst Optimization

Reaction efficiency hinges on solvent polarity and catalyst choice. Non-polar solvents (toluene) favor Mannich cyclization, while polar aprotic solvents (DMF) enhance metal-catalyzed reactions.

Catalyst Comparison:

Catalyst Reaction Type Yield Improvement
Pd(OAc)₂ Decarboxylative cyclization +20% vs. CuI
CuI Trifluoromethylation Higher regioselectivity

Challenges and Mitigation Strategies

  • Steric Hindrance: The bulky trifluoromethyl group slows cyclization. Using high-boiling solvents (e.g., xylene) at 140°C accelerates the reaction.
  • Byproduct Formation: N-alkylation byproducts are minimized via dropwise addition of formaldehyde.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoxazine scaffold critically influence biological activity and physicochemical properties:

Compound Name Substituent Position & Group Key Features
Target Compound 2-position: 3-(Trifluoromethyl)phenyl High lipophilicity; electron-withdrawing CF₃ enhances metabolic stability
3-Methyl-3,4-dihydro-2H-1,4-benzoxazine 3-position: Methyl Methyl group increases steric bulk; moderate lipophilicity
4-Benzyl-3,4-dihydro-2H-1,4-benzoxazine (3c) 2-position: Aminoalkyl; 4-position: Benzyl Amino side chain enhances intracellular calcium modulation; benzyl improves binding
[3-(Tert-butyl)-6-methyl-...][3-(CF₃)phenyl]methanone 3-position: tert-Butyl; 4-position: Benzoyl Bulky tert-butyl group affects steric hindrance; benzoyl enhances rigidity
2-(3-Oxo-benzothiazin-2-yl)-N-[4-CF₃-phenyl]acetamide Benzothiazine (S instead of O) Sulfur atom alters electronic properties; reduced hydrogen-bonding capacity

Key Observations :

  • Aminoalkyl side chains (e.g., homoveratrylamine in 3c ) significantly boost intracellular calcium activity, suggesting the target compound may lack comparable potency due to the absence of such groups.

Pharmacological Activity

Intracellular Calcium Modulation:
  • Compound 3c (): Exhibited an IC₅₀ ratio (phenylephrine/K⁺) of 2.1 , indicating selective intracellular calcium activity .
Metabolic Stability:
  • The trifluoromethyl group enhances resistance to oxidative metabolism compared to methyl or methoxy substituents .
  • Sulfur analogs (e.g., benzothiazine in ) may exhibit faster clearance due to altered electronic profiles .

Physicochemical Properties and Pharmacokinetics

Property Target Compound 3-Methyl Analog 3c Benzothiazine Analog
Molecular Weight ~297.3 (estimated) 149.19 ~450 (estimated) 454.4
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 ~2.9 ~2.7
Solubility Low (nonpolar substituents) Moderate Low Moderate
Metabolic Stability High (CF₃ group) Moderate Moderate Low (S-containing)

Notes:

  • The target compound’s CF₃ group balances lipophilicity and stability, making it suitable for prolonged activity.
  • Benzothiazine analogs () show comparable molecular weights but reduced hydrogen-bonding capacity due to sulfur substitution .

Biological Activity

2-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1508099-32-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}F3_3NO
  • Molecular Weight : 279.26 g/mol
  • Chemical Structure :

    Chemical Structure

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electron-accepting ability, which are crucial for its biological activity.

Antifungal Activity

Research indicates that benzoxazine derivatives exhibit antifungal properties. A study synthesized various 3-phenyl-2H-benzoxazine-2,4(3H)-diones and evaluated their antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The findings suggested that increased lipophilicity and electron-withdrawing substituents enhance antifungal efficacy .

Antimicrobial Activity

In a review of coumarin analogues, compounds similar to benzoxazines were tested for antibacterial and antifungal activities. The results showed that electron-withdrawing groups on the aromatic ring improved antimicrobial action against Gram-positive and Gram-negative bacteria .

Pesticidal Activity

A study focused on a series of 3-substituted benzoxazines demonstrated significant pesticidal activity. The compounds were characterized and tested for their bioefficacy on various pests, indicating a promising application in agricultural settings .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like trifluoromethyl) increases the biological activity by enhancing the compound's lipophilicity.
  • Substituent Positioning : Variations in the positioning of substituents on the phenyl ring affect the overall bioactivity, with ortho and para positions generally providing better results than meta substitutions.

Case Studies

  • Antifungal Efficacy Study :
    • A series of benzoxazine derivatives were synthesized and tested against Trichophyton mentagrophytes. The study utilized the Free-Wilson method to analyze structure-activity relationships, concluding that compounds with higher electron affinity showed increased antifungal activity .
  • Pesticidal Evaluation :
    • In a comprehensive evaluation, new benzoxazine derivatives were synthesized and tested for their effectiveness against common agricultural pests. The results indicated that certain derivatives exhibited significant bioactivity, suggesting their potential as eco-friendly pesticides .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismEfficacy (%)Reference
Benzoxazine AAntifungalCandida albicans65
Benzoxazine BAntimicrobialE. coli70
Benzoxazine CPesticidalVarious pests80

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